

Technical Support Center: 3-O-methyl-D-glucose (3-OMG)

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Compound of Interest

Compound Name: 3-O-Methyl-D-glucopyranose

Cat. No.: B15543962

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Welcome to the technical support center for 3-O-methyl-D-glucose (3-OMG). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing 3-OMG for studying glucose transport and metabolism. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3-O-methyl-D-glucose (3-OMG) and why is it used in research?

A1: 3-O-methyl-D-glucose is a synthetic analog of D-glucose. It is widely used as a tool in biomedical research to study glucose transport across cell membranes.^{[1][2]} Its utility stems from the fact that it is recognized and transported by the same glucose transporter proteins (GLUTs) as D-glucose but is generally considered to be non-metabolizable or only minimally metabolized by cells.^{[1][2][3]} This characteristic allows researchers to measure glucose transport rates independently of downstream metabolic processes like glycolysis.

Q2: Is 3-O-methyl-D-glucose completely non-metabolizable?

A2: While 3-OMG is largely resistant to metabolism, studies have shown evidence of minor metabolic conversion. In vivo studies in rats have demonstrated that while the vast majority of ^[14C]methylglucose remains unmetabolized, small amounts of acidic products can be detected in various tissues.^{[3][4]} For instance, after 60 minutes of administration, the percentage of metabolized 3-OMG was found to be 1-3% in the brain, 3-6% in the heart, and 4-7% in the

liver.[3][4] However, it is not phosphorylated by brain homogenates under conditions that extensively convert glucose.[3][4]

Q3: Can 3-O-methyl-D-glucose be phosphorylated by hexokinase?

A3: 3-O-methyl-D-glucose is not phosphorylated by hexokinase under normal physiological conditions, which is a key feature for its use in transport assays.[2] However, some studies have noted that commercial preparations of yeast hexokinase can convert 3-OMG to acidic products, but only when the enzyme is present in very large amounts.[3][4]

Q4: How does 3-O-methyl-D-glucose affect insulin secretion?

A4: At high concentrations (30-80 mM), 3-O-methyl-D-glucose can inhibit glucose-induced insulin release from pancreatic islets.[5] This inhibition is rapid, sustained, and not easily reversible. The inhibitory effect is more pronounced at lower glucose concentrations.[5] It is thought that 3-OMG adversely affects the metabolism and insulinotropic action of D-glucose.[5]

Troubleshooting Guides

Issue 1: High background or non-specific signal in 3-OMG uptake assays.

- Possible Cause: Incomplete washing of cells, leading to residual extracellular radiolabeled 3-OMG.
- Troubleshooting Step:
 - Increase the number and volume of washes with ice-cold phosphate-buffered saline (PBS) after the uptake incubation.
 - Ensure rapid and thorough aspiration of the washing buffer between steps.
 - Consider using a stop solution containing a high concentration of non-labeled D-glucose to competitively inhibit any further uptake during the washing steps.
- Possible Cause: Non-specific binding of 3-OMG to the cell surface or culture plates.
- Troubleshooting Step:

- Pre-treat the culture plates with a blocking agent such as bovine serum albumin (BSA).
- Include a control group with a known inhibitor of glucose transport (e.g., cytochalasin B or phloretin) to determine the level of non-specific binding.

Issue 2: Low or no detectable 3-OMG uptake in cells.

- Possible Cause: Low expression or activity of glucose transporters in the cell line being used.
- Troubleshooting Step:
 - Confirm the expression of relevant GLUT transporters (e.g., GLUT1, GLUT4) in your cell line using techniques like Western blotting or qPCR.
 - Use a positive control cell line known to have high glucose uptake (e.g., adipocytes, muscle cells).
 - If studying insulin-sensitive glucose transport (GLUT4), ensure that cells are properly stimulated with insulin prior to the uptake assay.
- Possible Cause: Suboptimal assay conditions.
- Troubleshooting Step:
 - Optimize the incubation time and concentration of 3-OMG. Since 3-OMG is not trapped intracellularly, uptake will reach equilibrium. Shorter incubation times may be necessary to measure initial transport rates.[\[6\]](#)
 - Ensure the incubation temperature is appropriate (typically 37°C for active transport).

Issue 3: Inconsistent or highly variable results between replicates.

- Possible Cause: Inconsistent cell seeding density or cell health.
- Troubleshooting Step:

- Ensure uniform cell seeding in all wells and allow sufficient time for cells to adhere and reach the desired confluency.
- Perform a cell viability assay (e.g., trypan blue exclusion) to confirm that cells are healthy and not stressed.
- Possible Cause: Pipetting errors or variations in incubation times.
- Troubleshooting Step:
 - Use calibrated pipettes and be meticulous with pipetting techniques.
 - Stagger the addition of 3-OMG and the washing steps to ensure consistent incubation times for all wells.

Quantitative Data Summary

Tissue	Unmetabolized 3-O-methyl-D-glucose (%)	Metabolized 3-O-methyl-D-glucose (Acidic Products, %)
Brain	97-100% [3] [4]	1-3% [3] [4]
Heart	>90% [3] [4]	3-6% [3] [4]
Liver	>90% [3] [4]	4-7% [3] [4]
Plasma	>99% [3] [4]	<1%

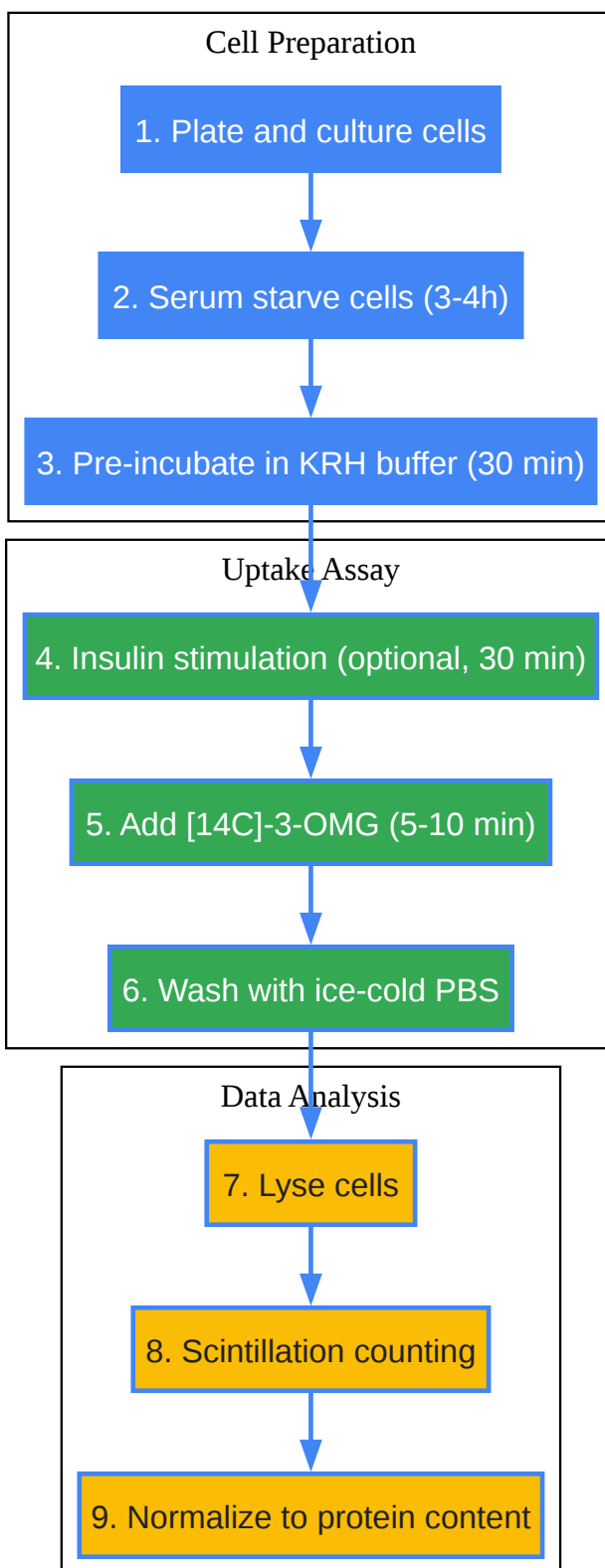
Experimental Protocols

Protocol 1: Radiolabeled 3-O-methyl-D-glucose Uptake Assay in Adherent Cells

- Cell Culture: Plate cells in a 24-well plate and grow to 80-90% confluency.
- Serum Starvation: For studies involving insulin stimulation, starve cells in serum-free medium for 3-4 hours.
- Pre-incubation: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate cells in KRH buffer for 30 minutes at 37°C.

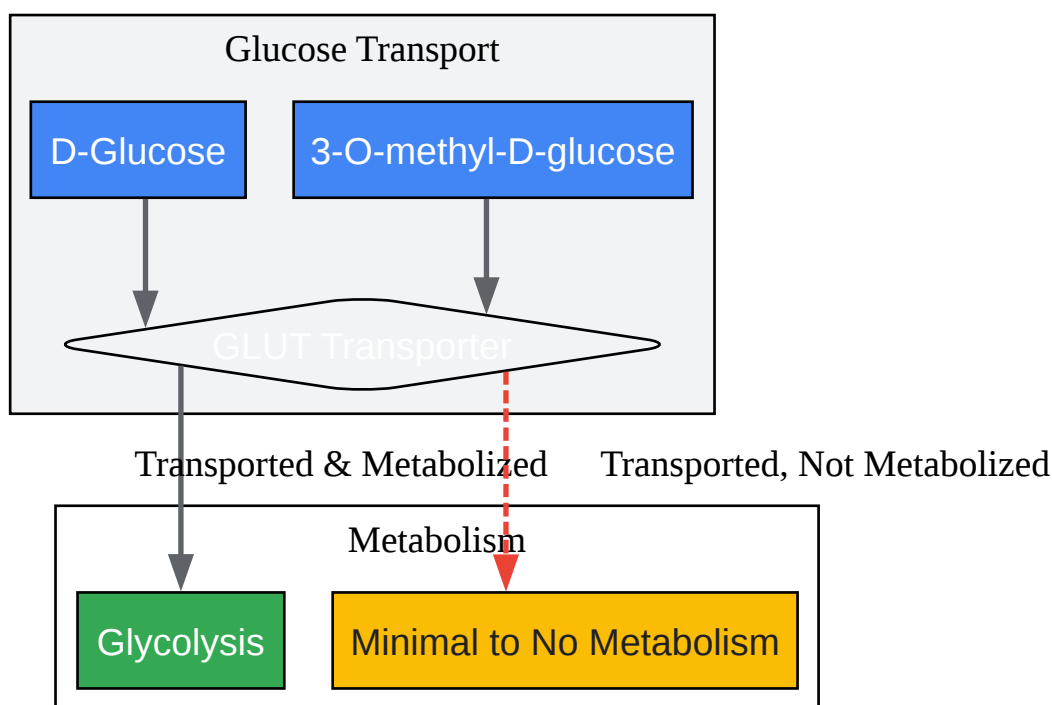
- **Stimulation (Optional):** For insulin-stimulated uptake, add insulin to the desired final concentration and incubate for 30 minutes at 37°C.
- **Uptake Initiation:** Add KRH buffer containing [14C]-3-O-methyl-D-glucose (typically 0.1-1.0 μ Ci/mL) and unlabeled 3-OMG to the desired final concentration. Incubate for 5-10 minutes at 37°C.
- **Uptake Termination:** Rapidly wash the cells three times with ice-cold PBS to stop the uptake.
- **Cell Lysis:** Lyse the cells by adding 0.5 mL of 0.1% SDS in 0.1 N NaOH to each well.
- **Scintillation Counting:** Transfer the cell lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
- **Protein Quantification:** Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

Visualizations



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Caption: Workflow for a radiolabeled 3-O-methyl-D-glucose uptake assay.



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Caption: Comparison of D-glucose and 3-O-methyl-D-glucose transport and metabolism.

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